1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose

説明

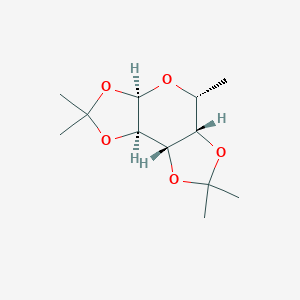

1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose (CAS: 4026-27-1) is a partially protected derivative of fucose (6-deoxygalactose) where the 1,2- and 3,4-hydroxyl groups are masked by isopropylidene protecting groups. This compound, also known as diacetone-α-D-fucopyranoside, serves as a critical intermediate in organic synthesis, particularly in carbohydrate chemistry and glycobiology . Its structure features a pyranose ring with stereochemical specificity (α-D-configuration), enabling selective functionalization for applications in pharmaceuticals and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of alpha-D-fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the fucose molecule. The reaction conditions often include:

Reagents: Acetone, acid catalyst (e.g., p-toluenesulfonic acid)

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is CHO. This compound features two isopropylidene groups that protect the hydroxyl groups on the fucose sugar, enhancing its stability during synthetic reactions.

Applications in Synthetic Chemistry

-

Protective Group in Glycoside Synthesis

- This compound is extensively used as a protective group in the synthesis of glycosides. By protecting the hydroxyl groups, it allows for selective reactions that would otherwise be hindered by the presence of multiple reactive sites.

- Synthesis of Novel Enzyme Substrates

- Glycoconjugate Vaccines

Case Study 1: Synthesis of Fucosylated Oligosaccharides

A study demonstrated the use of this compound in synthesizing fucosylated oligosaccharides. The protective groups allowed for selective addition reactions that resulted in complex structures mimicking natural glycan patterns found on cell surfaces.

Case Study 2: Enzyme Activity Enhancement

In another study focused on enzyme substrates for β-D-fucosidase, researchers synthesized various derivatives using this compound. The results showed enhanced enzyme activity with specific fucosylated substrates compared to unprotected sugars .

Data Tables

| Application | Description |

|---|---|

| Protective Group | Facilitates selective reactions in carbohydrate synthesis |

| Enzyme Substrate Synthesis | Enhances specificity and activity of β-D-fucosidase |

| Glycoconjugate Vaccine Development | Utilized in creating vaccines targeting specific pathogens |

作用機序

The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (CAS: 4064-06-6)

- Structural Differences :

- Physical Properties: Optical Rotation: Galactose derivative: [α]D²⁰ = -59.2° (c = 3% in CHCl₃) vs. Solubility: Both compounds are soluble in chloroform but exhibit differences in polarity due to the 6-deoxy group in fucose .

1,2,3,4-Di-O-isopropylidene-α-L-fucopyranoside

- Enantiomeric Relationship: The L-fucopyranoside is the mirror image of the D-form, leading to opposite optical activity. Molecular weight: 244.284 g/mol (C₁₂H₂₀O₅) . Applications: Enantiomers may exhibit divergent biological activities or reactivities in stereospecific reactions .

1,2,3,4-Di-O-isopropylidene-α-D-galacturonic Acid Methyl Ester (CAS: 18524-41-9)

- Functional Group Differences :

- Physicochemical Impact :

Physicochemical Property Comparison

Table 1: Key Physicochemical Properties

| Property | 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1,2,3,4-Di-O-isopropylidene-α-D-galacturonic Acid Methyl Ester |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₀O₅ | C₁₂H₂₀O₆ | C₁₃H₂₀O₇ |

| Molecular Weight (g/mol) | 244.28 | 260.28 | 288.30 |

| Optical Rotation ([α]D²⁰) | Not explicitly provided | -59.2° (c = 3% in CHCl₃) | Not provided |

| Solubility | Soluble in CHCl₃ | Soluble in CHCl₃, less in petroleum ether | Likely polar solvents (due to carboxylic ester) |

| Key Functional Groups | 6-Deoxy, isopropylidene-protected | 6-OH, isopropylidene-protected | 6-Carboxylic acid methyl ester, isopropylidene-protected |

1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose

- Applications: Used as a glycosyl donor or acceptor in stereoselective glycosylation reactions. Key intermediate in synthesizing fucose-containing oligosaccharides for immunological studies .

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

- Applications :

Methyl Ester of Galacturonic Acid Derivative

- Applications :

- Serves as a precursor for polyuronates (e.g., pectin analogs) in materials science .

生物活性

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a naturally occurring sugar that plays significant roles in biological processes such as cell signaling, immune response, and microbial interactions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is characterized by its isopropylidene protection groups that enhance its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 260.29 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have indicated that derivatives of fucose can exhibit antimicrobial properties against various pathogens. For instance, iminosugars derived from fucose have shown effectiveness against Staphylococcus aureus and other bacteria by disrupting their metabolic pathways .

- Cell Signaling Modulation : Fucose plays a critical role in cell-cell recognition and signaling. The presence of fucose residues on glycoproteins has been linked to enhanced immune responses and modulation of inflammatory processes .

- Potential Anticancer Properties : Some studies suggest that fucose derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation . The specific mechanisms remain an active area of research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fucose derivatives, including this compound. The compound was tested against a panel of bacterial strains using disk diffusion methods. Results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Other Fucose Derivative | 12 | Escherichia coli |

Case Study 2: Cell Proliferation Assay

In vitro assays were conducted to assess the effect of this compound on cancer cell lines. The MTT assay showed a dose-dependent decrease in viability in human lung carcinoma (A549) cells.

| Concentration (µM) | Viability (%) | Cell Line |

|---|---|---|

| 0 | 100 | A549 |

| 10 | 85 | A549 |

| 50 | 60 | A549 |

| 100 | 30 | A549 |

The biological activities of this compound can be attributed to its ability to interact with various cellular receptors and enzymes. For instance:

- Enzyme Inhibition : The compound may inhibit glycosidases involved in carbohydrate metabolism in pathogens.

- Receptor Binding : Fucose residues are known to bind to selectins and other lectins that mediate cell adhesion processes.

Q & A

Q. (Basic) What are the optimal reaction conditions for synthesizing 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose to achieve high yield and purity?

Answer:

The synthesis typically involves protecting hydroxyl groups on D-fucose using isopropylidene groups under anhydrous conditions. Key steps include:

- Reagent Selection : Use acetone dimethyl acetal or 2-methoxypropene as the protecting agent, with a catalytic acid (e.g., p-TsOH) in dry dichloromethane or pyridine .

- Temperature Control : Maintain a reaction temperature of 0–25°C to prevent side reactions .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane, 1:3) to isolate the product. Confirm purity via HPLC (>95%) and characterize using H/C NMR and HRMS .

Q. (Advanced) How can researchers resolve contradictory NMR spectral data observed in different derivatives of isopropylidene-protected fucopyranose?

Answer:

Contradictions in NMR data may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:

- Multi-Dimensional NMR : Use H-C HSQC and HMBC to resolve overlapping signals and assign stereochemistry unambiguously .

- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

- Computational Validation : Compare experimental C shifts with density functional theory (DFT)-calculated values for candidate structures .

Q. (Basic) What spectroscopic techniques are essential for characterizing 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose, and how should they be implemented?

Answer:

Critical techniques include:

- H/C NMR : Acquire in deuterated DMSO or CDCl to observe isopropylidene methyl groups (δ ~1.3–1.5 ppm) and anomeric protons (δ ~5.1–5.5 ppm). Assign using 2D experiments (COSY, NOESY) .

- HRMS : Use electrospray ionization (ESI) in negative ion mode; expect [M–H] or [M+Na] adducts. Match experimental masses to theoretical values (e.g., CHO requires m/z 310.1416) .

- Optical Rotation : Measure in DMSO to confirm enantiopurity (e.g., +16.9° for related structures) .

Q. (Advanced) What role does 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose play in the synthesis of complex glycoconjugates, and how can its reactivity be modulated?

Answer:

This compound serves as a key intermediate in glycosylation reactions due to its stable isopropylidene groups. Methodological considerations include:

- Selective Deprotection : Use acidic hydrolysis (e.g., 80% acetic acid) to remove specific isopropylidene groups, enabling regioselective glycosidic bond formation .

- Enzyme Substrate Design : Modify the scaffold to study fucosidase or galactosidase activity. For example, 4-nitrophenyl derivatives are used in kinetic assays to measure enzyme specificity .

- Glycoconjugate Assembly : Couple with amino acids or lipids via Huisgen cycloaddition (click chemistry) for drug delivery applications .

Q. (Advanced) How can computational chemistry be integrated into the experimental design to predict the stability of isopropylidene protecting groups under varying conditions?

Answer:

Computational approaches enhance experimental workflows by:

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. DMSO) to predict hydrolysis rates of isopropylidene groups .

- DFT Calculations : Optimize transition states for acid-catalyzed deprotection and calculate activation energies to guide reaction condition selection (e.g., HCl concentration, temperature) .

- Docking Studies : Predict binding affinities of modified fucopyranose derivatives with target enzymes (e.g., lectins) to prioritize synthetic targets .

Q. (Basic) How should researchers handle and store 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose to ensure long-term stability?

Answer:

- Storage Conditions : Keep at +4°C in airtight, amber vials under nitrogen to prevent moisture absorption and oxidation .

- Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for stock solutions; avoid protic solvents (e.g., MeOH) that may hydrolyze isopropylidene groups .

- Purity Monitoring : Regularly check via TLC (R ~0.4 in ethyl acetate/hexane) and H NMR to detect degradation .

Q. (Advanced) What strategies can address low yields in glycosylation reactions using 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose as a donor?

Answer:

Low yields often stem from poor leaving group activation or steric hindrance. Solutions include:

- Promoter Optimization : Use NIS/TfOH or AgOTf to enhance donor reactivity in trichloroacetimidate-based glycosylations .

- Microwave Assistance : Apply controlled microwave heating (50–80°C) to accelerate reaction kinetics without decomposition .

- Protecting Group Tuning : Replace isopropylidene with benzoyl groups for improved solubility and reactivity in polar solvents .

特性

IUPAC Name |

(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWQLTARTKWGMT-SOYHJAILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。